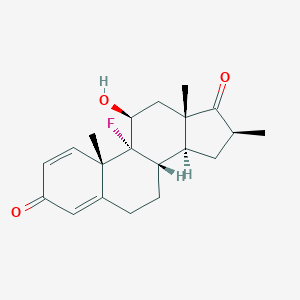
1-(Chloromethyl)-4-(2-phenylethenyl)benzene
Vue d'ensemble
Description
1-(Chloromethyl)-4-(2-phenylethenyl)benzene, commonly known as styrene chloromethyl ether, is a colorless liquid that is widely used in the chemical industry for the production of resins, polymers, and plastics. Despite its widespread use, styrene chloromethyl ether is a highly toxic compound that poses significant health risks to those who handle it.
Mécanisme D'action
Styrene chloromethyl ether is a highly reactive compound that can react with a variety of nucleophiles, including water, alcohols, and thiols. Upon exposure to these nucleophiles, styrene chloromethyl ether undergoes nucleophilic substitution, resulting in the formation of a variety of products, including alcohols, ethers, and thioethers. This reactivity is what makes styrene chloromethyl ether so useful in the production of polymers and resins.
Effets Biochimiques Et Physiologiques
Styrene chloromethyl ether is a highly toxic compound that can cause significant health effects upon exposure. Inhalation of styrene chloromethyl ether can cause respiratory distress, while skin contact can result in severe burns and dermatitis. Styrene chloromethyl ether is also a potent carcinogen, with exposure increasing the risk of developing lung cancer, liver cancer, and lymphoma.
Avantages Et Limitations Des Expériences En Laboratoire
Styrene chloromethyl ether is a highly reactive compound that can be used in a variety of chemical reactions. Its reactivity makes it useful in the production of polymers and resins, as well as in the synthesis of pharmaceuticals and agrochemicals. However, its toxicity and carcinogenicity make it difficult to work with, and strict safety precautions must be taken when handling it.
Orientations Futures
Despite its toxicity, styrene chloromethyl ether continues to be an important compound in the chemical industry. Future research could focus on developing safer and more efficient methods for its synthesis and use, as well as on studying its potential use in new applications, such as in the production of advanced materials or in the development of new drugs. Additionally, research could focus on identifying new nucleophiles that can react with styrene chloromethyl ether, expanding its potential uses even further.
Applications De Recherche Scientifique
Styrene chloromethyl ether has been extensively studied for its use in the synthesis of polymers and resins. It is also used as a crosslinking agent in the production of rubber and as a reactive diluent in the manufacture of epoxy resins. In addition, styrene chloromethyl ether has been studied for its potential use as a chemical intermediate in the production of pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
1-(chloromethyl)-4-(2-phenylethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJQBYQAGGHNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-4-(2-phenylethenyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



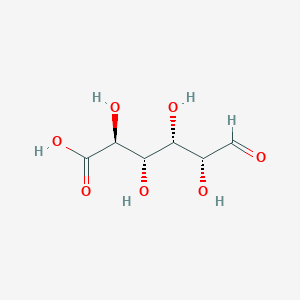
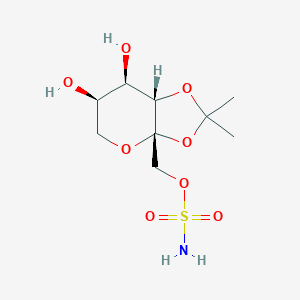

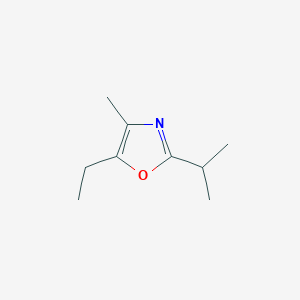
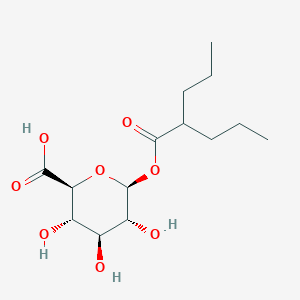
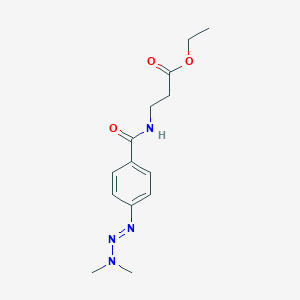
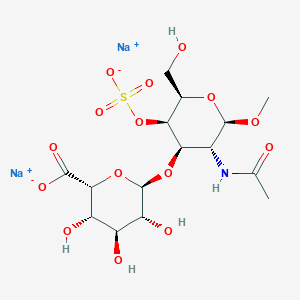
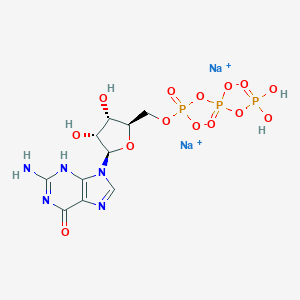
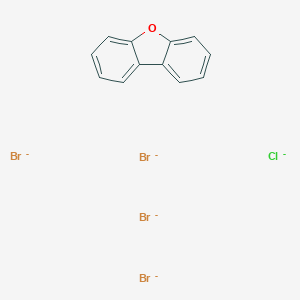
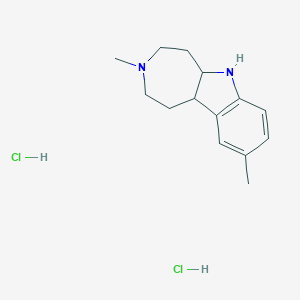

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)
